2-Desfluoro-3-fluoro-riociguat
Descripción
Propiedades
Fórmula molecular |
C₂₀H₁₉FN₈O₂ |
|---|---|
Peso molecular |
422.42 |
Origen del producto |
United States |
The Nitric Oxide No Sgc Cyclic Guanosine Monophosphate Cgmp Pathway in Cardiovascular Physiology
The NO-sGC-cGMP signaling pathway is a cornerstone of cardiovascular homeostasis. ossn.ruersnet.orgersnet.org Endothelial cells produce nitric oxide (NO), a vital signaling molecule, from the amino acid L-arginine through the action of endothelial nitric oxide synthase (eNOS). ersnet.orgnih.gov NO then diffuses to adjacent vascular smooth muscle cells and binds to its primary receptor, the soluble guanylate cyclase (sGC). nih.govnih.gov
sGC is a heterodimeric enzyme containing a heme group, which is essential for its function. ersnet.orgersnet.orgnih.gov The binding of NO to the ferrous (Fe2+) iron of the heme moiety induces a conformational change in sGC, activating the enzyme. nih.gov Activated sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to the second messenger, cyclic guanosine monophosphate (cGMP). ersnet.orgsci-hub.se
Dysfunction in this pathway, often termed "endothelial dysfunction," is a hallmark of many cardiovascular diseases, including pulmonary hypertension. ossn.runih.gov This dysfunction can arise from reduced NO bioavailability due to oxidative stress or from alterations in the sGC enzyme itself, rendering it less responsive to NO. ersnet.org
Evolution of Sgc Modulators: from No Dependent to Direct Sgc Stimulators
Early therapeutic strategies aimed at augmenting the NO-sGC-cGMP pathway were largely NO-dependent. These included organic nitrates, which release NO, and phosphodiesterase type 5 (PDE5) inhibitors, which prevent the breakdown of cGMP. ersnet.orgnih.gov However, the efficacy of these agents is limited in conditions where NO production is severely impaired. nih.gov
This limitation spurred the development of a new class of drugs: direct sGC modulators. These compounds can be broadly categorized into two groups: sGC stimulators and sGC activators. nih.govahajournals.org
sGC Stimulators: These molecules, such as riociguat (B1680643), work by directly stimulating sGC in a dual manner. They can stimulate the enzyme independently of NO and also sensitize sGC to even low levels of endogenous NO. nih.govnih.gov Their action is dependent on the presence of the reduced (ferrous) heme group within sGC. nih.govahajournals.org
sGC Activators: This class of compounds, exemplified by cinaciguat, targets sGC that has become oxidized or heme-deficient, a state where it is unresponsive to NO. nih.govahajournals.org They activate the enzyme by mimicking the NO-heme complex. nih.gov
The discovery of the first NO-independent sGC stimulators, such as the furaldehyde-hydrazone derivatives and later the indazole derivative YC-1, laid the groundwork for this therapeutic class. ersnet.orgnih.gov Although YC-1 demonstrated the principle, it had limitations, including weak vasodilator effects and inhibition of PDEs. ersnet.org This led to the development of more potent and specific sGC stimulators like BAY 41-2272 and BAY 41-8543, which were predecessors to riociguat. ersnet.org
Positioning of Riociguat Within the Sgc Stimulator Class
Riociguat (B1680643) was the first-in-class sGC stimulator to receive regulatory approval for the treatment of certain types of pulmonary hypertension. sci-hub.senih.govglobalcardiologyscienceandpractice.com Its unique dual mechanism of action distinguishes it from other therapies. By directly stimulating sGC and enhancing its sensitivity to endogenous NO, riociguat leads to increased cGMP production, resulting in vasodilation and other beneficial vascular effects. sci-hub.senih.govnih.gov
In vitro studies have shown that riociguat can stimulate sGC activity up to 73-fold on its own and, in the presence of an NO donor, can increase sGC activity up to 112-fold above baseline. ersnet.orgnih.gov This demonstrates its synergistic action with NO. Riociguat has been shown to be effective in improving exercise capacity and pulmonary vascular resistance in patients with pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH). sci-hub.senih.govglobalcardiologyscienceandpractice.com Its efficacy has been observed both as a monotherapy and in combination with other PAH-targeted therapies like endothelin receptor antagonists and prostanoids. globalcardiologyscienceandpractice.comnih.gov
| Feature | Description |
| Drug Class | Soluble Guanylate Cyclase (sGC) Stimulator sci-hub.senih.govglobalcardiologyscienceandpractice.com |
| Mechanism of Action | Dual: Directly stimulates sGC independent of NO and sensitizes sGC to endogenous NO sci-hub.senih.govnih.gov |
| Therapeutic Target | Soluble Guanylate Cyclase (sGC) nih.gov |
| Key Physiological Effect | Increased production of cyclic Guanosine (B1672433) Monophosphate (cGMP), leading to vasodilation sci-hub.se |
| Approved Indications | Pulmonary Arterial Hypertension (PAH) and Chronic Thromboembolic Pulmonary Hypertension (CTEPH) nih.govnih.gov |
Rationale for Investigating Riociguat Analogs and Derivatives, Including Fluorinated Scaffolds
Established Synthetic Pathways for Riociguat Core Structure
The synthesis of Riociguat's core pyrazolo[3,4-b]pyridine structure, linked to a substituted pyrimidine (B1678525) ring, has been approached through several distinct and innovative pathways by various research groups. These methods prioritize efficiency, yield, and the use of commercially accessible starting materials.
One of the primary strategies begins with 2-chloronicotinic acid. derpharmachemica.comresearchgate.net This route involves the conversion of the acid into key intermediates before the construction of the heterocyclic core. An alternative expeditious synthesis starts from commercially available 2-chloronicotinic acid to prepare (E)-2-(2-chloropyridin-3-yl)-2-(2-(2-fluorobenzyl) hydrazono) acetamide, a crucial precursor. researchgate.net
Another well-documented approach initiates the synthesis from 1-(bromomethyl)-2-fluorobenzene. sci-hub.se This starting material is used to introduce the 2-fluorobenzyl group early in the synthetic sequence. The process involves reaction with hydrazine (B178648) to form (2-fluorobenzyl)hydrazine, which is then elaborated to build the pyrazole (B372694) ring system. sci-hub.se
A third distinct strategy focuses on the final cyclization step to form the pyrimidine ring. A patented method describes the reaction of 1-(2-fluorobenzyl)-1H-pyrazol[3,4-b]pyridine-3-formamidine with an N-methylated aminomalononitrile (B1212270) derivative, N-methyl-N-methyl formate-2-aminomalononitrile, to directly construct the final ring system of Riociguat. google.com This highlights a convergent approach where two complex fragments are joined near the end of the synthesis.
Further variations include a method starting from 1-(2-fluorobenzyl)-1H-[3,4-b] pyridine (B92270) derivative-3-formamidine hydrochloride and benzeneazomalononitrile. google.com The resulting intermediate undergoes hydrogenation to form a triaminopyrimidine precursor, which is then further modified to yield Riociguat. google.com
The table below summarizes some of the key starting materials and the general synthetic philosophy behind them.
| Starting Material(s) | General Approach | Key Transformation(s) |
| 2-Chloronicotinic acid derpharmachemica.comresearchgate.net | Linear synthesis building the pyrazole ring onto a pyridine precursor. | Conversion to an oxo-acetamide, condensation with a hydrazine, and intramolecular cyclization. |
| 1-(Bromomethyl)-2-fluorobenzene sci-hub.se | Introduction of the fluorobenzyl group at the start of the synthesis. | Formation of (2-fluorobenzyl)hydrazine, followed by pyrazole synthesis. |
| 1-(2-fluorobenzyl)-1H-pyrazol[3,4-b]pyridine-3-formamidine google.com | Convergent synthesis focusing on pyrimidine ring formation. | Cyclization with an activated malononitrile (B47326) derivative. |
| Benzeneazomalononitrile google.com | Building the pyrimidine ring via an azo intermediate. | Reaction with a formamidine (B1211174) followed by reductive cleavage of the azo group. |
Methodologies for Introducing and Modifying Fluorine Atoms in Riociguat Analogs
The fluorine atom on the benzyl ring of Riociguat is crucial for its pharmacological profile. The creation of analogs with modified fluorination patterns, such as 2-Desfluoro-3-fluoro-riociguat, requires specific chemical strategies. While late-stage fluorination is a powerful tool in modern medicinal chemistry, for Riociguat analogs, the more common approach is to incorporate the desired fluorinated motif via the starting materials. nih.gov
The development of general fluorination methods is an active area of research. nih.gov Electrophilic fluorinating agents, such as Selectfluor™, are often used to introduce fluorine to electron-rich aromatic or heterocyclic rings. worktribe.com However, such reactions can face challenges with selectivity and competing oxidation pathways, which can lead to polymerization, particularly with sensitive heterocyclic substrates. worktribe.com Other modern techniques include nucleophilic fluorination, photochemical radical reactions, and copper-catalyzed H-F insertion. nih.govprinceton.edu
For the synthesis of specific Riociguat analogs, the most direct and reliable method is to begin the synthesis with a benzyl derivative that already contains the fluorine atom at the desired position. For example, to synthesize an analog with a fluorine at the 3-position of the benzyl ring, one would not attempt to fluorinate Riociguat directly. Instead, the synthesis would commence with a precursor like 3-fluorobenzylhydrazine (B1319939) or 1-(bromomethyl)-3-fluorobenzene. This precursor would then be carried through one of the established synthetic sequences described in section 2.1. This approach avoids potential issues with regioselectivity and functional group compatibility that can plague late-stage fluorination on a complex molecule like Riociguat.
Specific Synthetic Approaches for 2-Desfluoro-3-fluoro-riociguat and Related Derivatives
2-Desfluoro-3-fluoro-riociguat is a known impurity and analog of Riociguat. pharmaffiliates.com Its structure implies the removal of the fluorine atom from the 2-position of the benzyl ring and the introduction of a fluorine atom at the 3-position. While specific, peer-reviewed synthetic procedures for this particular derivative are not widely published, its synthesis can be logically deduced from the established pathways for Riociguat.
The most probable synthetic strategy involves a pathway parallel to that of Riociguat, but starting with a 3-fluorinated benzyl building block instead of a 2-fluorinated one. For instance, instead of using 2-fluorobenzylhydrazine, the synthesis would employ 3-fluorobenzylhydrazine. This hydrazine would then be reacted with a suitable pyridine-based dicarbonyl precursor to construct the 1-(3-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine core.
Strong evidence for this proposed pathway comes from the commercial availability of key intermediates required for such a synthesis. For example, the compound 1-(3-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide hydrochloride, which is the direct precursor to the core of a 3-fluoro Riociguat analog, is listed by chemical suppliers as a Riociguat impurity standard. daicelpharmastandards.com This intermediate would then undergo cyclization with a malononitrile derivative, followed by subsequent functional group manipulations, mirroring the final steps of the Riociguat synthesis to yield 2-Desfluoro-3-fluoro-riociguat.
The table below contrasts the key starting material for Riociguat with the proposed starting material for its 3-fluoro analog.
| Target Compound | Key Fluorinated Starting Material | Corresponding Intermediate |
| Riociguat | 2-Fluorobenzylhydrazine or 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide derpharmachemica.comdaicelpharmastandards.com | 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide daicelpharmastandards.com |
| 2-Desfluoro-3-fluoro-riociguat | 3-Fluorobenzylhydrazine (proposed) | 1-(3-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide daicelpharmastandards.com |
Analysis of Synthetic Intermediates and Reaction Mechanisms in Analog Synthesis
The synthesis of Riociguat and its analogs proceeds through a series of well-characterized intermediates, with reaction mechanisms typical for heterocyclic chemistry. The formation of the central pyrazolo[3,4-b]pyridine core is a critical phase of the synthesis.
In a route starting from 2-chloronicotinic acid, key intermediates include 2-(2-Chloro-pyridin-3-yl)-2-oxo-acetamide and (E)-2-(2-chloropyridin-3-yl)-2-(2-(2-fluorobenzyl)hydrazono)acetamide. derpharmachemica.com The mechanism for the formation of the latter involves a classic condensation reaction between the ketone of the oxo-acetamide and the hydrazine derivative to form a hydrazone. This is followed by an intramolecular nucleophilic aromatic substitution, where the hydrazone nitrogen displaces the chlorine atom on the pyridine ring, leading to the cyclized pyrazolo[3,4-b]pyridine system.
In convergent syntheses, the key intermediate 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-formamidine is often used. google.comgoogle.com The reaction mechanism for the subsequent pyrimidine ring formation involves the amidine functional group acting as a double nucleophile. It reacts with a 1,3-dielectrophile, such as a malononitrile derivative, in a cyclocondensation reaction. For example, reaction with (E)-2-(phenyldiazenyl)malononitrile leads to a pyrimidine ring with an azo group, which is subsequently reduced with a catalyst like Raney Nickel to produce the required 4,5,6-triaminopyrimidine intermediate. google.com
The final steps involve the conversion of one of the amino groups on the pyrimidine ring into the N-methylcarbamate side chain found in Riociguat. This is typically achieved through a multi-step process involving protection, methylation, and reaction with methyl chloroformate. google.com
The table below lists some crucial intermediates and their roles in the synthesis.
| Synthetic Intermediate | Role | Subsequent Transformation |
| 2-(2-Chloro-pyridin-3-yl)-2-oxo-acetamide derpharmachemica.com | Pyridine-based building block | Condensation with a hydrazine to form a hydrazone. |
| (E)-2-(2-chloropyridin-3-yl)-2-(2-(2-fluorobenzyl)hydrazono)acetamide derpharmachemica.com | Precursor to the pyrazole ring | Intramolecular cyclization to form the pyrazolo[3,4-b]pyridine core. |
| 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide daicelpharmastandards.com | Core amidine structure | Cyclocondensation with a malononitrile derivative to form the pyrimidine ring. |
| 2-(1-(2-fluorobenzyl)-1H-indazol-3-yl)pyrimidine-4,5,6-triamine sci-hub.se | Triamino-pyrimidine derivative | Functionalization of the C5-amino group to install the methylcarbamate side chain. |
| N-methyl-N-methyl formate-2-aminomalononitrile google.com | C3 fragment for pyrimidine ring | Cyclization with a pyrazolopyridine-3-formamidine. |
In-depth Scientific Information on 2-Desfluoro-3-fluoro-riociguat is Not Available in Publicly Accessible Research
Following a comprehensive search of publicly available scientific literature and databases, it has been determined that there is a significant lack of specific research data for the chemical compound "2-Desfluoro-3-fluoro-riociguat." While this compound is identifiable as an analog of the well-known soluble guanylate cyclase (sGC) stimulator, riociguat, and is available from some chemical suppliers, dedicated studies detailing its specific molecular mechanism of action, target engagement, and other pharmacological properties as requested in the detailed outline are not present in the reviewed resources.
The parent compound, riociguat , has been extensively studied. Research on riociguat and other analogs, such as vericiguat, provides a deep understanding of how this class of molecules functions. This body of research covers:
Allosteric Modulation of sGC: How these compounds bind to sGC at a site distinct from the nitric oxide (NO) binding site to enhance enzyme activity.
Conformational Changes: The structural shifts in the sGC enzyme induced by ligand binding that lead to its activation.
Heme-Dependent and Independent Action: The interaction with the sGC's heme group and the dual mechanism of sensitizing sGC to endogenous NO while also stimulating it directly.
Signal Transduction: The downstream cascade involving the production of cyclic guanosine (B1672433) monophosphate (cGMP) and its effects on the cardiovascular system.
Influence of Fluorination: Studies on other fluorinated analogs, like vericiguat, indicate that the addition of fluorine atoms can significantly alter pharmacokinetic properties and potency. acs.orgnih.gov
However, without specific preclinical or research studies on "2-Desfluoro-3-fluoro-riociguat," any attempt to generate content for the requested article would require extensive extrapolation from data on riociguat and other analogs. This would not meet the required standard of being "solely" about the specified compound and would be scientifically speculative.
Therefore, it is not possible to generate a scientifically accurate and informative article that strictly adheres to the provided outline for the compound "2-Desfluoro-3-fluoro-riociguat" due to the absence of dedicated research findings.
An article on the parent compound, riociguat , could be thoroughly developed based on the extensive available data, fully addressing all sections and subsections of the provided outline.
Impact of Fluorine Substitution on sGC Binding Affinity and Efficacy
The introduction of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties. nih.gov In the context of sGC stimulators, the presence and position of a fluorine atom on the benzyl moiety have a profound impact on the compound's ability to bind to and stimulate sGC.
While specific quantitative data for the binding affinity of numerous fluorinated analogs are not always publicly available, the general trend observed in the development of sGC stimulators indicates that fluorination is a key factor in achieving high potency. For instance, the development of vericiguat, another sGC stimulator, involved the introduction of a fluorine atom to improve its pharmacokinetic profile compared to its non-fluorinated precursor. nih.gov
Positional Isomerism of Fluorine and its Influence on Biological Activity (e.g., 2-Desfluoro-3-fluoro vs. 2-Desfluoro-4-fluoro)
The position of the fluorine atom on the benzyl ring of riociguat analogs is a critical factor that dictates the biological activity of the compound. This phenomenon, known as positional isomerism, leads to significant differences in potency among analogs where the fluorine atom is moved to different positions on the aromatic ring.
Extensive SAR studies on pyrazolopyridine sGC stimulators have shown a steep relationship between the structure and its activity, particularly concerning the substitution pattern of the fluoro-benzyl head-group. tandfonline.com Research has demonstrated that the ortho-position (2-position) for the fluorine substituent, as seen in riociguat, is optimal for high sGC stimulatory activity.
When the fluorine atom is moved to the meta-position (3-position) to create 2-Desfluoro-3-fluoro-riociguat , or to the para-position (4-position) to yield 2-Desfluoro-4-fluoro-riociguat , a notable decrease in potency is observed. This indicates that the spatial arrangement and the electronic influence of the fluorine atom at the ortho-position are crucial for a productive interaction with the sGC enzyme.
Table 1: Relative Potency of Fluorinated Riociguat Positional Isomers
| Compound Name | Position of Fluorine | Relative sGC Stimulatory Potency |
| Riociguat | ortho (2-position) | High |
| 2-Desfluoro-3-fluoro-riociguat | meta (3-position) | Lower than ortho |
| 2-Desfluoro-4-fluoro-riociguat | para (4-position) | Lower than ortho |
Steric and Electronic Contributions of Fluorine to Compound-Target Interactions
The superior activity of the ortho-fluoro isomer can be attributed to a combination of steric and electronic effects that favor a specific conformation of the molecule required for optimal binding to the sGC enzyme.
Steric Effects: The size of the fluorine atom, while small for a halogen, is larger than a hydrogen atom. Its placement at the ortho-position can induce a specific torsional angle between the benzyl ring and the pyrazolopyridine core. This sterically enforced conformation may be the most favorable for fitting into the binding site of sGC, leading to a higher binding affinity and, consequently, greater stimulatory activity. In contrast, fluorine substitution at the meta or para positions would result in different preferred conformations that may not be as complementary to the target's binding site.
Computational Chemistry Approaches in SAR Elucidation: Molecular Docking and Dynamics Simulations
Computational chemistry methods, such as molecular docking and molecular dynamics (MD) simulations, are invaluable tools for understanding the SAR of drug candidates at a molecular level. While specific computational studies on 2-Desfluoro-3-fluoro-riociguat are not widely published, the general application of these techniques to sGC stimulators provides significant insights.
Molecular Docking: This technique can be used to predict the binding pose of different fluorinated riociguat isomers within the sGC binding pocket. By comparing the predicted binding energies and the specific interactions formed by the ortho, meta, and para isomers, researchers can rationalize the observed differences in their biological activities. For example, docking studies could reveal that the ortho-fluoro group of riociguat forms a key interaction with a specific amino acid residue that is not possible for the meta or para isomers.
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the compound-target interaction over time. These simulations can assess the stability of the binding pose of different isomers and analyze the conformational changes in both the ligand and the protein upon binding. Such studies can help to understand how the ortho-fluoro substitution in riociguat helps to lock the molecule in an active conformation within the sGC binding site, while the other isomers may exhibit more conformational flexibility that is detrimental to sustained sGC stimulation. A semi-empirical study of riociguat has been conducted to understand its electronic structure, which can serve as a basis for further molecular docking studies. ijses.com
Analytical Methodologies for Research and Characterization of 2 Desfluoro 3 Fluoro Riociguat
Spectroscopic and Chromatographic Techniques for Compound Identification and Purity Assessment in Research Settings
The foundational step in the analytical workflow for 2-Desfluoro-3-fluoro-riociguat involves its unambiguous identification and the assessment of its purity, particularly in the context of it being a related substance to Riociguat (B1680643). High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose. A patent related to Riociguat's impurities mentions a method for separating and detecting related substances using HPLC, which can be adapted for 2-Desfluoro-3-fluoro-riociguat. google.com
Typically, a reversed-phase HPLC method would be developed and validated. Such a method would likely employ a C18 column with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance. The retention time of 2-Desfluoro-3-fluoro-riociguat would be a key identifier, distinguishing it from Riociguat and other related impurities.
For definitive identification, HPLC is often coupled with mass spectrometry (LC-MS). This powerful hyphenated technique provides not only the retention time but also the mass-to-charge ratio (m/z) of the compound, which for 2-Desfluoro-3-fluoro-riociguat would be expected to be identical to that of Riociguat due to them being isomers. However, fragmentation patterns obtained through tandem mass spectrometry (MS/MS) would likely differ, providing a unique fingerprint for each isomer and thus enabling their differentiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool for the structural confirmation of 2-Desfluoro-3-fluoro-riociguat. ¹H NMR would provide information on the number and environment of protons in the molecule, while ¹³C NMR would do the same for the carbon atoms. Crucially, given the presence of a fluorine atom at a different position compared to Riociguat, ¹⁹F NMR spectroscopy would be particularly informative, showing a distinct chemical shift and coupling pattern for the fluorine nucleus in 2-Desfluoro-3-fluoro-riociguat.
The purity of a research-grade sample of 2-Desfluoro-3-fluoro-riociguat is typically assessed by HPLC, where the area of the main peak is compared to the total area of all peaks in the chromatogram.
Table 1: Illustrative HPLC Method Parameters for Purity Assessment of 2-Desfluoro-3-fluoro-riociguat
| Parameter | Condition |
| Column | Reversed-phase C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes, then hold for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~12.5 min (Hypothetical, distinct from Riociguat) |
Quantitative Analysis in Biological Matrices for Preclinical Pharmacokinetic Studies
To understand the pharmacokinetic profile of 2-Desfluoro-3-fluoro-riociguat in preclinical studies, sensitive and selective quantitative methods are required to measure its concentration in biological matrices such as plasma, urine, and tissue homogenates. The gold standard for such bioanalytical applications is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The development of a robust LC-MS/MS method involves optimizing several parameters. Sample preparation is a critical first step to remove proteins and other interfering substances from the biological matrix. This is typically achieved through protein precipitation, liquid-liquid extraction, or solid-phase extraction.
The chromatographic separation is tailored to resolve the analyte from endogenous matrix components and any potential metabolites. A rapid gradient elution on a C18 column is often employed to minimize run times.
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity. In MRM, a specific precursor ion (the molecular ion of 2-Desfluoro-3-fluoro-riociguat) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. The transition from the precursor ion to the product ion is highly specific to the analyte. An internal standard, often a stable isotope-labeled version of the analyte, is used to ensure accuracy and precision.
Method validation is performed according to regulatory guidelines and includes the assessment of linearity, accuracy, precision, selectivity, matrix effect, recovery, and stability.
Table 2: Hypothetical LC-MS/MS Method Parameters for Quantification of 2-Desfluoro-3-fluoro-riociguat in Rat Plasma
| Parameter | Condition |
| Sample Preparation | Protein precipitation with acetonitrile (1:3 plasma to acetonitrile ratio) |
| Chromatography | UPLC with a C18 column, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase | A: 0.1% Formic acid in Water; B: Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | Precursor Ion (m/z) -> Product Ion (m/z) (Hypothetical values) |
| Internal Standard | Stable isotope-labeled 2-Desfluoro-3-fluoro-riociguat |
| Linearity Range | 0.1 - 100 ng/mL |
Advanced Structural Elucidation Techniques for Novel Analogs
In the course of research and development, novel analogs of 2-Desfluoro-3-fluoro-riociguat may be synthesized or discovered as metabolites or degradation products. The unambiguous determination of their chemical structures requires a combination of advanced analytical techniques.
High-resolution mass spectrometry (HRMS), for instance, using Orbitrap or Time-of-Flight (TOF) mass analyzers, can provide highly accurate mass measurements of the molecular ions and their fragments. This allows for the determination of the elemental composition of the novel analog.
Two-dimensional (2D) NMR spectroscopy is a powerful tool for elucidating complex molecular structures. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity of atoms within the molecule. For fluorinated compounds, ¹H-¹⁹F and ¹³C-¹⁹F correlation experiments can be particularly insightful for determining the position of fluorine atoms.
In cases where the stereochemistry of a novel analog needs to be determined, techniques such as X-ray crystallography can provide the absolute configuration of a crystalline compound. Chiral chromatography can be used to separate enantiomers and determine their ratio.
Finally, computational chemistry can be employed to predict spectroscopic properties (e.g., NMR chemical shifts) for proposed structures, which can then be compared with experimental data to confirm the structural assignment of a novel analog. The development of robust analytical techniques is crucial for the comprehensive characterization of fluorinated pharmaceutical compounds. perkinelmer.com
Computational and Theoretical Studies of 2 Desfluoro 3 Fluoro Riociguat
Molecular Modeling of Ligand-sGC Interactions
Molecular modeling is a powerful tool used to understand the three-dimensional interactions between a ligand, such as 2-Desfluoro-3-fluoro-riociguat, and its protein target, soluble guanylate cyclase (sGC). sGC stimulators bind to a specific site on the sGC enzyme, inducing a conformational change that enhances its activity, leading to the production of cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent vasodilation. nih.govresearchgate.net
The interaction of sGC stimulators with the heme-containing domain of the sGC β1 subunit is critical for their mechanism of action. frontiersin.org Molecular docking simulations, a key component of molecular modeling, can predict the binding pose and affinity of 2-Desfluoro-3-fluoro-riociguat within this binding pocket. These models for related compounds suggest that the pyrazolopyridine core of the molecule likely engages in crucial hydrogen bonding and hydrophobic interactions with amino acid residues in the sGC binding site. researchgate.net The substitution of a fluorine atom at the 3-position of the phenyl ring, in place of the hydrogen in Riociguat (B1680643), could potentially alter these interactions by forming new contacts or modifying the electronic properties of the molecule, thereby influencing its binding affinity and efficacy.
Table 1: Potential Intermolecular Interactions between sGC Stimulators and the sGC Binding Pocket
| Interaction Type | Potential Interacting Groups on Ligand | Key Amino Acid Residues in sGC |
| Hydrogen Bonding | Pyrimidine (B1678525) nitrogens, Carbamate oxygen | Asp, Arg, Gln |
| Hydrophobic Interactions | Phenyl ring, Pyrazole (B372694) ring | Val, Leu, Ile |
| Pi-Stacking | Pyrazolopyridine core | Phe, Tyr |
Note: This table is illustrative and based on general knowledge of sGC stimulator binding and docking studies of related compounds. Specific residues for 2-Desfluoro-3-fluoro-riociguat would require a dedicated modeling study.
Quantum Chemical Calculations to Predict Reactivity and Stability
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deep insights into the electronic structure, stability, and reactivity of molecules. rsc.org For a compound like 2-Desfluoro-3-fluoro-riociguat, these calculations can predict various molecular properties that are crucial for its function as a drug.
Studies on related pyrazolo[3,4-b]pyridine derivatives have used DFT to determine key electronic descriptors. rsc.orgnih.gov These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability; a larger gap generally implies greater stability. rsc.org
Table 2: Representative Quantum Chemical Descriptors for Pyrazolopyridine Analogs
| Descriptor | Typical Value Range (eV) | Implication |
| HOMO Energy | -5.1 to -5.9 | Relates to electron-donating ability |
| LUMO Energy | -1.6 to -1.9 | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 3.4 to 4.0 | Indicator of chemical reactivity and stability |
| Electronegativity | 3.4 to 3.9 | Measure of electron-attracting power |
| Hardness | 1.7 to 2.0 | Resistance to change in electron distribution |
Source: Data derived from studies on related pyrazolopyridine compounds. rsc.org The specific values for 2-Desfluoro-3-fluoro-riociguat would need to be calculated.
Pharmacophore Modeling and Virtual Screening for Novel sGC Stimulators
Pharmacophore modeling is a computational approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. A pharmacophore model for sGC stimulators can be developed based on the known structures of active compounds like Riociguat and its analogs.
This model serves as a 3D query for virtual screening of large chemical databases to identify new, structurally diverse molecules that are likely to be active as sGC stimulators. The development of such models is a key strategy in the discovery of next-generation therapeutics in this class. researchgate.net The structural features of 2-Desfluoro-3-fluoro-riociguat, including its pyrazolopyridine core, diamino-pyrimidine ring, and substituted phenyl group, would be key components of such a pharmacophore model.
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) for Research Compounds
The prediction of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug development. nih.gov In silico tools and models can provide rapid and cost-effective estimations of these pharmacokinetic parameters before a compound is synthesized. nih.gov
For 2-Desfluoro-3-fluoro-riociguat, ADME prediction software could be used to estimate its likely physicochemical properties and pharmacokinetic profile. A comprehensive in vivo and in vitro metabolic study of Riociguat identified numerous metabolites, and similar in silico tools were used to evaluate their toxicological properties. nih.gov These predictions for a new analog would assess parameters such as oral bioavailability, plasma protein binding, metabolic pathways (e.g., susceptibility to cytochrome P450 enzymes), and potential for forming reactive metabolites. nih.govnih.gov The substitution of a fluorine atom is a common strategy in medicinal chemistry to improve metabolic stability and other ADME properties.
Table 3: Illustrative In Silico ADME Predictions for Riociguat Analogs
| ADME Property | Predicted Outcome | Rationale/Implication |
| Oral Bioavailability | Moderate to High | Compound is likely well-absorbed after oral administration. |
| Plasma Protein Binding | High | The drug may have a longer duration of action. |
| Blood-Brain Barrier Permeability | Low | Reduced potential for central nervous system side effects. |
| CYP450 Inhibition | Low to Moderate | Indicates potential for drug-drug interactions. |
| Solubility (Aqueous) | Low | May require formulation strategies to improve absorption. |
Note: This table represents the types of predictions made for compounds in this class. Specific data for 2-Desfluoro-3-fluoro-riociguat is not available and would require dedicated in silico analysis.
Future Research Directions and Translational Potential
Development of 2-Desfluoro-3-fluoro-riociguat as a Research Probe for sGC Biology
The unique molecular structure of 2-Desfluoro-3-fluoro-riociguat, a fluorinated analog of riociguat (B1680643), positions it as a potentially valuable tool for dissecting the intricate biology of soluble guanylate cyclase (sGC). As a research probe, it could offer novel insights into the nitric oxide (NO)-sGC-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway, which is fundamental to various physiological processes.
The introduction of a fluorine atom can subtly alter the electronic and steric properties of a molecule, potentially leading to modified binding affinities, potencies, and selectivities for the sGC enzyme. By comparing the effects of 2-Desfluoro-3-fluoro-riociguat with those of riociguat and other analogs, researchers could gain a deeper understanding of the structure-activity relationships (SAR) that govern the interaction between sGC stimulators and their target. This could help to map the binding pocket of sGC with greater precision and elucidate the conformational changes that lead to enzyme activation.
Furthermore, radiolabeled versions of 2-Desfluoro-3-fluoro-riociguat could be synthesized to serve as tracers in positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging. Such imaging probes would enable non-invasive visualization and quantification of sGC expression and activity in living organisms, providing a powerful tool for studying the role of sGC in both normal physiology and various disease states.
Exploration of Novel Therapeutic Indications for sGC Stimulation Based on Preclinical Findings
Preclinical studies with sGC stimulators like riociguat have revealed a wide range of therapeutic effects beyond their approved indications for pulmonary hypertension. rarediseasesjournal.com These findings open up exciting avenues for exploring the potential of 2-Desfluoro-3-fluoro-riociguat in other diseases characterized by impaired NO-sGC-cGMP signaling.
The vasodilatory, anti-proliferative, anti-inflammatory, and anti-fibrotic properties of sGC stimulators suggest their potential utility in a variety of cardiovascular, pulmonary, renal, and fibrotic diseases. rarediseasesjournal.comcyclerion.com For instance, preclinical models have demonstrated the beneficial effects of sGC stimulation in heart failure, systemic sclerosis, and cystic fibrosis. rarediseasesjournal.com
The specific pharmacodynamic and pharmacokinetic profile of 2-Desfluoro-3-fluoro-riociguat, potentially influenced by its unique fluorination pattern, might offer advantages in certain disease contexts. For example, altered tissue distribution or metabolic stability could make it a more suitable candidate for treating specific organ-related pathologies. Future preclinical studies would be essential to systematically evaluate the efficacy and safety of 2-Desfluoro-3-fluoro-riociguat in a range of disease models to identify promising new therapeutic indications.
Table 1: Potential Therapeutic Indications for sGC Stimulators Based on Preclinical Evidence
| Therapeutic Area | Potential Indication | Rationale |
|---|---|---|
| Cardiovascular | Heart Failure | Improves cardiac function and reduces fibrosis. nih.gov |
| Systemic Sclerosis | Vasodilatory and anti-fibrotic effects. rarediseasesjournal.com | |
| Pulmonary | Cystic Fibrosis | May improve CFTR channel function. rarediseasesjournal.com |
| Renal | Chronic Kidney Disease | Reduces inflammation and fibrosis. |
Rational Design of Next-Generation sGC Stimulators Based on SAR and Mechanistic Insights
The study of 2-Desfluoro-3-fluoro-riociguat and other riociguat analogs can provide crucial structure-activity relationship (SAR) data to guide the rational design of the next generation of sGC stimulators. tandfonline.com By systematically modifying the chemical structure and observing the impact on potency, selectivity, and pharmacokinetic properties, medicinal chemists can develop new compounds with improved therapeutic profiles.
Mechanistic insights gained from studying how fluorinated analogs like 2-Desfluoro-3-fluoro-riociguat interact with the sGC enzyme can inform the design of molecules with tailored properties. For instance, understanding how specific substitutions influence binding to different redox states of sGC could lead to the development of stimulators with enhanced efficacy in diseases associated with high oxidative stress. nih.gov
The goal is to develop sGC stimulators that are not only more potent but also have optimized pharmacokinetic profiles, such as longer half-lives for less frequent dosing, and improved tissue penetration to target specific organs. The continuous exploration of the chemical space around the riociguat scaffold, including the strategic use of fluorination, is a key strategy in the quest for superior sGC-targeting therapies. nih.gov
Role of Fluorinated Analogs in Understanding sGC Isoform Selectivity and Tissue Specificity
The soluble guanylate cyclase enzyme exists in different isoforms, which may be expressed in a tissue-specific manner. Developing drugs that can selectively target specific sGC isoforms is a major goal in the field, as it could lead to more targeted therapies with fewer side effects.
Fluorinated analogs such as 2-Desfluoro-3-fluoro-riociguat could play a critical role in achieving this goal. The introduction of fluorine can significantly alter the conformational preferences and electronic properties of a molecule, which in turn can influence its binding affinity for different protein isoforms. By synthesizing and testing a series of fluorinated analogs, researchers may be able to identify compounds with preferential activity towards a particular sGC isoform.
Such isoform-selective probes would be invaluable for elucidating the specific physiological and pathological roles of each sGC isoform. Furthermore, an isoform-selective sGC stimulator could offer a more refined therapeutic approach, for example, by preferentially targeting the vasculature of a specific organ without causing systemic effects. The development of such compounds would represent a significant advancement in the field of sGC-targeted therapies. tandfonline.com
Q & A
Q. How can researchers balance open-data initiatives with proprietary constraints in 2-Desfluoro-3-fluoro-riociguat studies?
- Methodological Answer :
- Share anonymized datasets (e.g., de-identified PK curves) via platforms like Zenodo or Figshare .
- Collaborate with institutional review boards (IRBs) to define data-sharing boundaries, especially for unpublished structural analogs .
- Cite prior studies rigorously to avoid redundant experimentation and align with FINER criteria (Feasible, Novel, Ethical, Relevant) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
